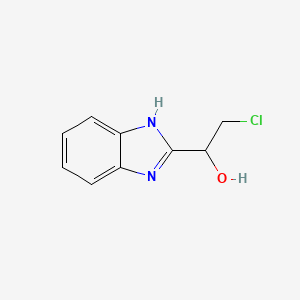

1-(1H-Benzimidazol-2-yl)-2-chloroethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a bicyclic molecule composed of a benzene ring fused with a five-membered imidazole ring . It’s an important heterocyclic pharmacophore due to its association with a wide range of biological activities .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine and 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have been prepared and characterized .Molecular Structure Analysis

The benzimidazole core is planar and is isostructural with naturally occurring nucleotides . This similarity to natural molecules has led to the preparation of derivatives that can be utilized in medicinal chemistry .Chemical Reactions Analysis

Benzimidazole derivatives have been found to show a broad spectrum of pharmacological properties . For example, new 1H-benzimidazole-2-yl hydrazones have shown combined antiparasitic and antioxidant activity .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s highly soluble in water and other polar solvents .科学的研究の応用

BECA has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies. It has been used to synthesize a variety of compounds, including heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.

作用機序

Target of Action

The primary target of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol is likely to be related to the benzimidazole moiety, which is known to have diverse pharmacological activities . Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with tubulin proteins has also been noted .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the compound can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad-spectrum pharmacological properties of benzimidazole derivatives . The compound’s ability to react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, suggests that it may influence oxidative stress pathways .

Pharmacokinetics

For instance, in the case of carbendazim, a benzimidazole derivative, it was found that a significant portion of an oral dose was eliminated with the urine within 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, reflecting its broad-spectrum pharmacological properties. For example, benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines . Additionally, the compound’s ability to react with various free radicals suggests that it may have antioxidant properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . This suggests that the compound’s action may be influenced by the presence of certain molecules and ions in its environment.

実験室実験の利点と制限

The use of BECA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, is relatively easy to synthesize, and has a wide range of applications in scientific research. However, there are some limitations to the use of BECA in laboratory experiments. It is an unstable compound and can be easily oxidized or hydrolyzed in the presence of light and air.

将来の方向性

The use of BECA in laboratory experiments has a wide range of potential future applications. It could be used to further study the mechanism of action of drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs with improved efficacy. Additionally, it could be used to synthesize a variety of compounds, including heterocyclic compounds and pharmaceuticals. Furthermore, it could be used to investigate the biological activity of a variety of compounds, including natural products, toxins, and drugs.

合成法

BECA can be synthesized by reacting benzimidazole with 2-chloroethanol in the presence of a base catalyst. The reaction is typically carried out in an inert atmosphere at a temperature of 70-80°C. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by distillation.

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4,8,13H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPNJBGVSHUMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343511 |

Source

|

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400073-85-0 |

Source

|

| Record name | α-(Chloromethyl)-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)